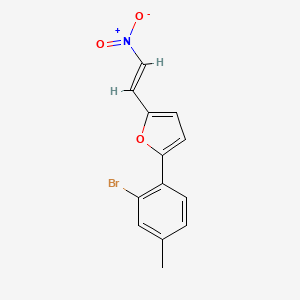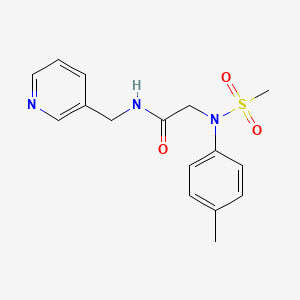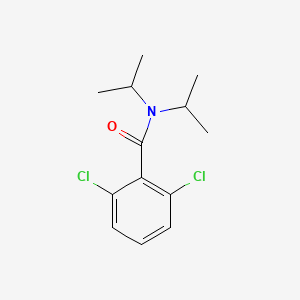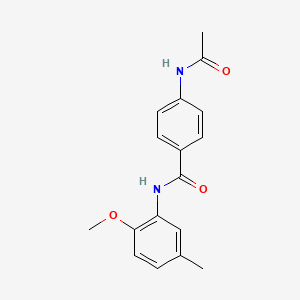
N-(3,4-dichlorophenyl)-3-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-ethoxybenzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCEB is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of infectious diseases, particularly those caused by parasitic organisms such as Plasmodium falciparum, the causative agent of malaria. This compound has been shown to inhibit the growth of P. falciparum in vitro, making it a potential candidate for the development of new antimalarial drugs.
Wirkmechanismus
N-(3,4-dichlorophenyl)-3-ethoxybenzamide acts as a competitive inhibitor of NMT, which is involved in the attachment of myristic acid to the N-terminus of proteins. This post-translational modification is essential for the proper localization and function of many proteins, including those involved in cell signaling and membrane trafficking. By inhibiting NMT, this compound disrupts this process and leads to the accumulation of unmyristoylated proteins, resulting in cellular dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
The inhibition of NMT by this compound has been shown to have a variety of biochemical and physiological effects. In addition to its antimalarial activity, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro. It has also been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3,4-dichlorophenyl)-3-ethoxybenzamide is its specificity for NMT, which makes it a useful tool for studying the role of this enzyme in cellular processes. However, this compound also has some limitations, including its relatively low potency and the potential for off-target effects at high concentrations. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dichlorophenyl)-3-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of NMT, which could lead to the development of new therapeutics for a variety of diseases. Another area of research is the investigation of the role of NMT in other cellular processes, such as autophagy and apoptosis. Finally, the use of this compound as a chemical probe to study protein myristoylation in vivo could provide valuable insights into the function of this post-translational modification in normal and disease states.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of NMT with potential therapeutic applications in the treatment of infectious diseases and cancer. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research. The inhibition of NMT by this compound has a variety of biochemical and physiological effects, and there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-3-ethoxybenzamide involves several steps, including the reaction of 3,4-dichloroaniline with ethyl 3-ethoxybenzoate, followed by the hydrolysis of the resulting ester and subsequent coupling with benzoyl chloride. The final product is obtained through recrystallization and purification. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-5-3-4-10(8-12)15(19)18-11-6-7-13(16)14(17)9-11/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHIHRULAJGFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{4-[4-(3-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5887496.png)

![2,4-dichloro-6-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5887521.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)